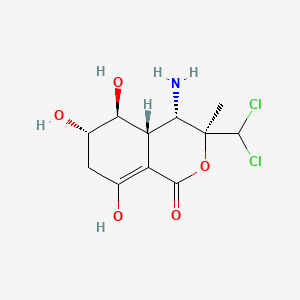
Bactobolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bactobolamine: is a small molecule immunosuppressant known for its ability to inhibit the production of interleukin-2 (IL-2) in CTLL cells. This compound has shown significant potential in extending the survival of organ transplants in various animal models, including rat heart and liver transplants, as well as canine kidney transplants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bactobolamine involves several key steps, starting from readily available precursors. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and controlled temperatures to ensure the correct formation of the molecular framework.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as amino, hydroxyl, and dichloromethyl groups. These modifications are achieved through reactions like halogenation, amination, and hydroxylation, often under anhydrous conditions to prevent unwanted side reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process parameters are optimized to maximize yield and minimize impurities. Key considerations include:
Reaction Time and Temperature: Precise control over reaction time and temperature is crucial to ensure consistent product quality.
Catalyst Selection: The choice of catalyst can significantly impact the efficiency and selectivity of the reactions.
Purification Techniques: Industrial purification methods may include large-scale chromatography or crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bactobolamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the dichloromethyl group, impacting the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as dichloromethane, ethanol, or dimethyl sulfoxide, depending on the specific reaction requirements.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Bactobolamine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of functional group modifications.
Biology: Investigated for its role in modulating immune responses, particularly in the context of organ transplantation.
Medicine: Explored as a potential therapeutic agent for preventing organ transplant rejection and treating autoimmune diseases.
Industry: Utilized in the development of new immunosuppressive drugs and as a reference compound in quality control processes
Wirkmechanismus
Bactobolamine exerts its immunosuppressive effects primarily by inhibiting the production of interleukin-2 (IL-2) in T cells. This inhibition occurs through the following mechanisms:
Vergleich Mit ähnlichen Verbindungen
Bactobolamine can be compared with other immunosuppressive agents such as:
Cyclosporine: Both compounds inhibit IL-2 production, but this compound has a different molecular structure and potentially fewer side effects.
Tacrolimus: Similar to this compound, Tacrolimus inhibits T cell activation, but through a different mechanism involving calcineurin inhibition.
Sirolimus: While Sirolimus also suppresses the immune response, it primarily acts by inhibiting the mTOR pathway, which is distinct from the JAK-STAT pathway targeted by this compound.
These comparisons highlight the unique mechanism of action and potential advantages of this compound in specific therapeutic contexts .
Eigenschaften
CAS-Nummer |
78013-07-7 |
|---|---|
Molekularformel |
C11H15Cl2NO5 |
Molekulargewicht |
312.14 g/mol |
IUPAC-Name |
(3S,4S,4aS,5S,6S)-4-amino-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-4a,5,6,7-tetrahydro-4H-isochromen-1-one |
InChI |
InChI=1S/C11H15Cl2NO5/c1-11(10(12)13)8(14)6-5(9(18)19-11)3(15)2-4(16)7(6)17/h4,6-8,10,15-17H,2,14H2,1H3/t4-,6+,7+,8-,11-/m0/s1 |
InChI-Schlüssel |
JRSVJUAXNOFGEL-LFRLGQHFSA-N |
Isomerische SMILES |
C[C@]1([C@H]([C@H]2[C@@H]([C@H](CC(=C2C(=O)O1)O)O)O)N)C(Cl)Cl |
Kanonische SMILES |
CC1(C(C2C(C(CC(=C2C(=O)O1)O)O)O)N)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


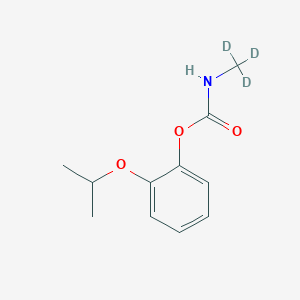
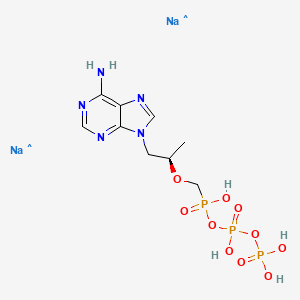

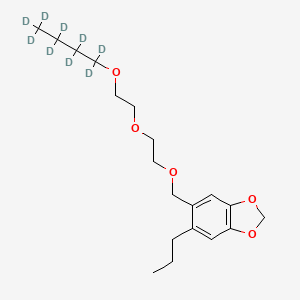


![5-(4-Fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B10860647.png)
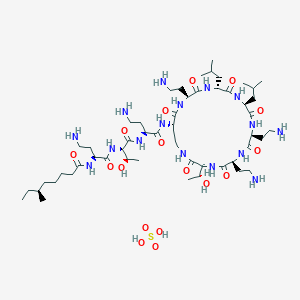

![(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19R,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(3R)-3-hydroxyhexadecanoyl]amino]-5-oxopentanoic acid](/img/structure/B10860658.png)
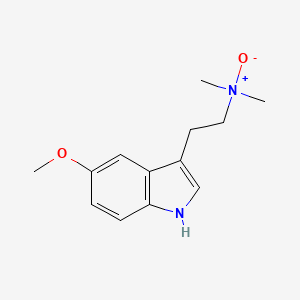
![methyl (2E)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate](/img/structure/B10860679.png)
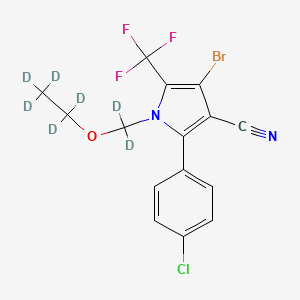
![methyl (2Z)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate](/img/structure/B10860695.png)
